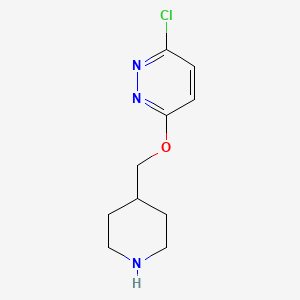

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

説明

BenchChem offers high-quality 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-chloro-6-(piperidin-4-ylmethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTIUSKRHPMCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

Executive Summary

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (CAS: 1420845-30-2 for HCl salt) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a "linker-scaffold" hybrid, combining an electron-deficient pyridazine core with a solubilizing, flexible piperidine tail.

This guide details its structural utility, synthetic pathways, and application in fragment-based drug discovery (FBDD), specifically for targeting kinases and GPCRs where the piperidine moiety often engages solvent-exposed residues.

Chemical Structure & Physicochemical Profile[1][2][3][4]

Structural Anatomy

The molecule consists of three distinct pharmacophoric units:

-

The Core (Pyridazine): An electron-deficient 1,2-diazine ring. The nitrogen atoms at positions 1 and 2 create a high dipole moment and reduce the aromaticity compared to pyridine, making C3 and C6 highly susceptible to nucleophilic attack.

-

The Warhead/Handle (C3-Chloro): A reactive electrophile positioned for further diversification via SNAr or transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

The Solubilizing Tail (C6-Piperidin-4-ylmethoxy): A piperidine ring linked via a hydroxymethyl spacer. The methylene (-CH2-) spacer provides rotational freedom distinct from direct heteroatom attachment, allowing the piperidine amine to adopt specific conformations in protein binding pockets.

Physicochemical Properties (Calculated & Observed)

| Property | Value / Description | Significance |

| Molecular Formula | C₁₀H₁₄ClN₃O | Base structure |

| Molecular Weight | 227.69 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | White to off-white solid | Typical for pyridazine salts |

| pKa (Pyridazine) | ~2.3 (conjugate acid) | Weakly basic core; protonates only in strong acid.[1][2][3] |

| pKa (Piperidine) | ~10.8 - 11.0 | Highly basic; exists as cation at physiological pH. |

| logP (Predicted) | ~1.2 | Moderate lipophilicity; good balance for oral bioavailability. |

| Solubility | High in DMSO, MeOH; Moderate in Water (pH dependent) | Piperidine amine enhances aqueous solubility. |

Synthetic Methodology

The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine relies on controlling the reactivity of the symmetrical precursor, 3,6-dichloropyridazine. The challenge is monofunctionalization —preventing the displacement of both chlorine atoms.

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard approach due to its scalability and reliability.

Protocol Overview:

-

Protection: The piperidine nitrogen is protected (e.g., Boc) to prevent self-polymerization or competing N-arylation.

-

Activation: The alcohol is deprotonated to form a potent alkoxide nucleophile.

-

Substitution: The alkoxide attacks the pyridazine core.

-

Deprotection: Removal of the Boc group.

Caption: Step-wise synthesis via SNAr mechanism ensuring mono-substitution.

Detailed Experimental Protocol (SNAr)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Coupling

-

Reagents: Suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

-

Addition: Dropwise add N-Boc-4-hydroxymethylpiperidine (1.0 eq) dissolved in THF. Stir for 30 min at 0°C to generate the alkoxide.

-

Reaction: Add 3,6-dichloropyridazine (1.2 eq) in one portion. The excess electrophile helps favor mono-substitution.

-

Conditions: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Quench with water. Extract with EtOAc.[4][5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Deprotection

-

Reaction: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq).

-

Conditions: Stir at RT for 2 hours. A white precipitate (the HCl salt) typically forms.

-

Isolation: Filter the solid, wash with Et₂O, and dry under vacuum.

-

Yield: Typically 85-95% for this step.[6]

-

Reactivity & Applications in Drug Design

This molecule is defined by its orthogonal reactivity . The chlorine atom and the piperidine nitrogen can be functionalized independently, allowing for rapid library generation.

The "Hub" Strategy

-

Path A (C3-Chlorine): Reacts with aryl boronic acids (Suzuki) or amines (Buchwald/SNAr) to build the drug's "core" affinity.

-

Path B (Piperidine Nitrogen): Reacts with acid chlorides, sulfonyl chlorides, or aldehydes (reductive amination) to tune solubility and pharmacokinetic (PK) properties.

Caption: Orthogonal reactivity map showing divergent synthesis pathways.

Therapeutic Areas

-

Kinase Inhibitors: The pyridazine nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., HPK1, CDK). The piperidine tail extends into the solvent front, improving solubility.

-

Wnt Pathway Modulators: Pyridazine derivatives have been patented as inhibitors of the Wnt signaling pathway, often utilizing the piperidine linker to engage surface residues.

-

Agrochemicals: 3,6-disubstituted pyridazines are explored as herbicides, where the ether linkage provides hydrolytic stability compared to esters.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling:

-

The free base may be hygroscopic; store under inert gas if possible.

-

The HCl salt is stable but corrosive to mucous membranes if inhaled.

-

Avoid contact with strong oxidizing agents.

-

-

Storage: Keep at 2–8°C (Refrigerated) for long-term stability.

References

-

Synthesis of 3,6-Dichloropyridazine Precursor

-

Pyridazine Scaffolds in Medicinal Chemistry

-

Radical Functionalization of Pyridazines

-

Commercial Availability & Properties (HCl Salt)

-

Source: Amadis Chemical. "3-chloro-6-[(piperidin-4-yl)methoxy]pyridazine hydrochloride."[10]

-

-

General Pyridazine Reactivity

- Source: Sigma-Aldrich.

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-chloro-6-[(piperidin-4-yl)methoxy]pyridazine hydrochloride,1420845-30-2-Amadis Chemical [amadischem.com]

Therapeutic potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in drug discovery

An In-depth Technical Guide to the Therapeutic Potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in Drug Discovery

Abstract

The relentless pursuit of novel therapeutic agents, particularly in oncology, necessitates the exploration of innovative chemical scaffolds. Heterocyclic compounds, long a cornerstone of medicinal chemistry, offer a rich landscape for the design of targeted therapies. This guide introduces 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, a novel molecular entity poised at the intersection of several validated pharmacophores. While direct studies on this specific compound are not yet prevalent in published literature, its structural components—the 3-chloropyridazine core and the piperidin-4-ylmethoxy moiety—are independently associated with significant biological activities. This document provides a comprehensive, hypothesis-driven analysis of its therapeutic potential, focusing on a plausible mechanism of action as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in cancer. We present a logical framework for its synthesis, a detailed strategy for its preclinical evaluation, and a forward-looking perspective on its promise in drug discovery.

Introduction: The Rationale for a Novel Scaffold

The landscape of drug discovery is characterized by an ongoing search for molecules that can selectively modulate disease-relevant biological targets with high efficacy and minimal toxicity. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities[1]. The inclusion of a chlorine atom at the 3-position not only influences the electronic properties of the ring but also provides a reactive handle for synthetic elaboration, making 3-chloropyridazines versatile intermediates in the synthesis of compound libraries[2][3].

Concurrently, the piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a scaffold for creating three-dimensional structures that can effectively interact with protein binding sites[4][5].

The strategic combination of these two fragments via a methoxy linker, forming 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine , creates a novel chemical entity with compelling, albeit unexplored, therapeutic potential. This guide will deconstruct the molecule's design, propose a robust synthetic pathway, and, most critically, build a strong, evidence-based hypothesis for its primary mechanism of action and therapeutic utility, particularly in oncology.

Molecular Deconstruction and Mechanistic Hypothesis

The therapeutic potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine can be inferred from the established biological roles of its constituent pharmacophores.

The 3-Chloropyridazine Core: A Versatile Bioactive Hub

The 3-chloropyridazine moiety is a key building block for a variety of biologically active molecules. The reactive chlorine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups[2][6]. In the context of anticancer activity, pyridazine derivatives have been investigated as inhibitors of numerous critical targets, including:

-

Kinases: Modulators of signaling pathways crucial for cancer cell proliferation and survival[7].

-

Poly (ADP-ribose) polymerase (PARP): Certain chloropyridazine hybrids have demonstrated potential as PARP-1 inhibitors, a validated strategy for treating cancers with deficiencies in DNA repair[3].

-

Alkylating Potential: The reactive chlorine atom raises the possibility of the compound acting as an alkylating agent, a mechanism employed by several classic chemotherapeutic drugs[2][8].

The Piperidin-4-ylmethoxy Moiety: A Key to Epigenetic Targeting

The most compelling hypothesis for the therapeutic action of our target molecule stems from the specific piperidin-4-ylmethoxy linker. Recent groundbreaking research has identified compounds containing a 3-(piperidin-4-ylmethoxy)pyridine scaffold as highly potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) [9][10][11].

LSD1: A High-Value Epigenetic Target in Oncology

LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4, a mark generally associated with active gene transcription, leads to transcriptional repression. In many cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival[9][10].

Hypothesis: We posit that 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine acts as a competitive inhibitor of LSD1. The piperidin-4-ylmethoxy group is hypothesized to be the key pharmacophore that directs the molecule to the LSD1 active site, while the chloropyridazine core occupies adjacent pockets, contributing to binding affinity and overall inhibitory activity. This proposed mechanism is supported by extensive structure-activity relationship (SAR) studies on analogous LSD1 inhibitors[9][11].

The diagram below illustrates the central role of LSD1 in gene regulation and the proposed point of intervention for our lead compound.

Caption: Hypothesized mechanism of LSD1 inhibition.

Proposed Synthesis and Characterization

A logical and efficient synthesis of the target compound can be designed based on established chemical principles, primarily the Williamson ether synthesis. The proposed route leverages commercially available starting materials and involves a two-step process that can be readily adapted for laboratory-scale synthesis and future analogue development.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-((6-chloropyridazin-3-yloxy)methyl)piperidine-1-carboxylate (Protected Intermediate)

-

Preparation: To a stirred solution of N-Boc-piperidin-4-ylmethanol (1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the alkoxide.

-

Coupling: Cool the reaction mixture back to 0 °C and add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (Final Product)

-

Deprotection: Dissolve the protected intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:

| Technique | Expected Outcome |

| ¹H and ¹³C NMR | Confirmation of the chemical structure by identifying characteristic proton and carbon signals for the pyridazine and piperidine rings, and the methoxy linker. |

| Mass Spectrometry | Determination of the molecular weight, confirming the elemental composition (C₁₀H₁₄ClN₃O). |

| HPLC | Assessment of purity, which should be >95% for use in biological assays. |

Preclinical Evaluation Strategy

A structured, stepwise approach is essential to validate the hypothesized biological activity of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine.

Caption: A logical workflow for preclinical evaluation.

In Vitro Assays: Protocols

Protocol 1: LSD1 Biochemical Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human LSD1.

-

Materials: Recombinant human LSD1, HRP-conjugated secondary antibody, Amplex Red reagent, horseradish peroxidase (HRP), dimethylated H3K4 peptide substrate.

-

Procedure: a. Serially dilute 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in assay buffer. b. In a 96-well plate, combine the LSD1 enzyme, the peptide substrate, and the diluted compound. c. Incubate at 37 °C for a specified time (e.g., 60 minutes). The enzymatic reaction produces hydrogen peroxide. d. Stop the reaction and add the Amplex Red/HRP solution. e. Incubate in the dark at room temperature for 15-30 minutes. f. Measure the fluorescence intensity. g. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (Western Blot)

-

Objective: To confirm that the compound increases levels of the LSD1 substrate (H3K4me2) in cancer cells.

-

Materials: A relevant cancer cell line (e.g., MV4-11 for AML), primary antibodies against H3K4me2 and total Histone H3 (as a loading control), secondary antibody.

-

Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with increasing concentrations of the test compound for 24-48 hours. c. Harvest the cells and extract histones using an acid extraction protocol. d. Quantify protein concentration using a BCA assay. e. Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with the primary antibodies overnight at 4 °C. g. Wash and incubate with the appropriate HRP-conjugated secondary antibody. h. Visualize bands using an ECL substrate and imaging system. An increase in the H3K4me2 band intensity relative to the total H3 control indicates target engagement.

Data Interpretation and Next Steps

The initial in vitro data will be crucial for decision-making.

| Parameter | Favorable Outcome | Rationale |

| LSD1 IC₅₀ | < 100 nM | Demonstrates potent inhibition of the primary target. |

| Selectivity | >100-fold vs. MAO-A/B | Reduces the risk of off-target effects related to neurotransmitter degradation[9]. |

| Cell Proliferation EC₅₀ | < 1 µM in sensitive lines | Shows the compound can effectively inhibit cancer cell growth at achievable concentrations. |

| H3K4me2 Increase | Clear dose-dependent increase | Confirms the cellular mechanism of action is consistent with LSD1 inhibition. |

If these criteria are met, the compound would be a strong candidate for advancement into pharmacokinetic studies and subsequent in vivo efficacy models, such as a mouse xenograft model using a sensitive cancer cell line.

Conclusion and Future Directions

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine represents a promising, yet unexplored, chemical scaffold for the development of novel targeted therapeutics. By integrating a pyridazine core, known for its broad bioactivity, with a piperidin-4-ylmethoxy moiety strongly associated with potent LSD1 inhibition, this compound is rationally designed to engage a high-value epigenetic target in oncology.

The technical guide presented here provides a comprehensive framework for its investigation, from a plausible synthetic route to a detailed preclinical evaluation cascade. The central hypothesis—that this molecule functions as an LSD1 inhibitor—is scientifically sound, testable, and supported by robust data from structurally related compounds.

Future work should focus on:

-

Synthesis and Confirmation: The immediate first step is the successful synthesis and rigorous characterization of the molecule.

-

In Vitro Validation: Execution of the described in vitro assays to confirm the LSD1 inhibitory activity and cellular effects.

-

Structure-Activity Relationship (SAR) Studies: Should the initial hypothesis prove correct, a medicinal chemistry program to synthesize analogues would be warranted. Modifications to the chloropyridazine ring (e.g., substitution of the chlorine) and the piperidine nitrogen could be explored to optimize potency, selectivity, and drug-like properties.

By following the roadmap outlined in this guide, researchers can systematically unlock the therapeutic potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, potentially adding a new and effective agent to the arsenal of targeted cancer therapies.

References

-

Title: Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents Source: Anticancer Research URL: [Link]

-

Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: RSC Medicinal Chemistry URL: [Link]

-

Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PubMed URL: [Link]

-

Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: ACS Publications URL: [Link]

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: PMC URL: [Link]

-

Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]

-

Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: PMC URL: [Link]

-

Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PMC URL: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. article.scholarena.com [article.scholarena.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Bioactive Scaffolds Containing Piperidin-4-ylmethoxy Pyridazine Moieties

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Imperative for Spatially-Controlled Bioactivity in Regenerative Medicine and Oncology

The confluence of materials science and pharmacology has ushered in an era of "smart" biomaterials, where scaffolds do more than provide structural support; they actively direct cellular behavior. This guide delves into a novel class of such materials: bioactive scaffolds functionalized with piperidin-4-ylmethoxy pyridazine moieties. The core innovation lies in the localized and sustained presentation of a potent bioactive small molecule, designed to modulate key epigenetic pathways. Our focus will be on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a pivotal enzyme implicated in both oncogenesis and the regulation of cell differentiation. By tethering an LSD1 inhibitor to a scaffold, we aim to create a powerful tool for two critical applications: localized cancer therapy, exemplified by glioblastoma, and the enhancement of bone tissue regeneration. This document provides the foundational knowledge, from chemical synthesis to in vivo evaluation, for researchers to explore and expand upon this promising therapeutic platform.

Foundational Principles: Rationale and Design Strategy

The Scaffold: A Biodegradable Framework for Localized Therapy

The choice of scaffold material is dictated by the intended application. Poly(lactic-co-glycolic acid) (PLGA) is an exemplary candidate due to its tunable degradation rate, excellent biocompatibility, and history of FDA approval in various medical devices.[1][2] The degradation of PLGA into natural metabolites, lactic acid and glycolic acid, ensures its eventual clearance from the body.[3] For our purposes, we will utilize electrospinning to fabricate PLGA scaffolds. This technique produces a non-woven mat of micro- to nanofibers, creating a high surface-area-to-volume ratio that mimics the natural extracellular matrix (ECM).[4][5] This high surface area is also advantageous for the covalent attachment of our bioactive moiety.

The Bioactive Moiety: A Piperidin-4-ylmethoxy Pyridazine-Based LSD1 Inhibitor

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[6][7] We have selected a derivative of the 3-(piperidin-4-ylmethoxy)pyridine scaffold, which has been shown to be a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[8][9]

Why Target LSD1?

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[10][11]

-

In Oncology (Glioblastoma): LSD1 is overexpressed in many cancers, including glioblastoma (GBM).[11][12] Its activity suppresses the expression of tumor suppressor genes and maintains cancer cells in an undifferentiated, stem-like state.[12][13][14] By inhibiting LSD1 locally, we hypothesize that a bioactive scaffold can induce differentiation and apoptosis in tumor cells, thereby reducing tumor growth and recurrence post-resection.

-

In Bone Regeneration: The role of LSD1 in osteogenesis is complex. Some studies suggest that LSD1 inhibition can promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating key signaling pathways like WNT and BMP.[15][16] Therefore, a scaffold releasing an LSD1 inhibitor could enhance bone formation in critical-sized defects.

Synthesis and Fabrication of the Bioactive Scaffold

This section details the multi-step process of creating the functionalized scaffold, from the synthesis of the bioactive moiety to its conjugation onto the PLGA nanofibers.

Synthesis of a Functionalized Piperidin-4-ylmethoxy Pyridazine Derivative

To enable covalent attachment to the scaffold, the parent molecule must be modified to include a reactive handle. Here, we propose the synthesis of a derivative with a terminal carboxylic acid group, suitable for EDC/NHS-mediated amide bond formation.

Proposed Synthetic Scheme:

A multi-step synthesis can be envisioned, starting from commercially available precursors. A key step involves a Mitsunobu reaction to couple a protected piperidinemethanol derivative to a functionalized pyridin-3-ol, followed by Suzuki couplings to build the desired pyridazine core.[8] The final step would be the deprotection and modification of the piperidine nitrogen with a linker containing a terminal carboxylic acid.

Fabrication of PLGA Scaffolds by Electrospinning

Electrospinning is a versatile technique for producing nanofibrous scaffolds. The following is a standard protocol for fabricating PLGA scaffolds.[1][5][17][18]

Experimental Protocol: PLGA Scaffold Electrospinning

-

Solution Preparation: Dissolve PLGA (75:25 LA:GA ratio) in a 3:1 (v/v) mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to achieve a final concentration of 15% (w/v). Stir overnight to ensure complete dissolution.

-

Electrospinning Setup:

-

Load the PLGA solution into a 5 mL syringe fitted with a 20-gauge needle.

-

Mount the syringe on a syringe pump.

-

Position a grounded collector (e.g., a rotating mandrel wrapped in aluminum foil) 15 cm from the needle tip.

-

-

Spinning Parameters:

-

Set the solution flow rate to 1.0 mL/h.

-

Apply a voltage of 20 kV to the needle.

-

Set the collector rotation speed to 500 rpm to obtain randomly oriented fibers.

-

-

Scaffold Collection: Allow the fibers to deposit on the collector for a desired duration to achieve the target thickness.

-

Post-Processing: Carefully remove the scaffold from the collector and dry under vacuum for 48 hours to remove residual solvents.

Covalent Conjugation of the Bioactive Moiety

We will employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid groups on the PLGA scaffold surface (generated by hydrolysis) and a synthesized amine-terminated piperidin-4-ylmethoxy pyridazine derivative.[2][19]

Experimental Protocol: EDC/NHS Conjugation

-

Surface Hydrolysis: Partially hydrolyze the surface of the PLGA scaffold by immersing it in a 0.1 M NaOH solution for 30 minutes to generate carboxylic acid groups. Rinse thoroughly with deionized water and dry.

-

Carboxyl Group Activation:

-

Immerse the hydrolyzed scaffold in a solution of EDC (10 mg/mL) and NHS (6 mg/mL) in 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5) for 1 hour at room temperature.

-

Rinse the scaffold with MES buffer to remove excess EDC and NHS.

-

-

Conjugation Reaction:

-

Immediately immerse the activated scaffold in a solution of the amine-functionalized piperidin-4-ylmethoxy pyridazine derivative (5 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).

-

Allow the reaction to proceed for 12 hours at 4°C with gentle agitation.

-

-

Washing: Wash the scaffold extensively with PBS and deionized water to remove any non-covalently bound moiety.

-

Drying: Lyophilize the final bioactive scaffold and store it in a desiccator.

Workflow for Bioactive Scaffold Fabrication

Caption: Workflow from moiety synthesis to final bioactive scaffold.

Physicochemical Characterization

Thorough characterization is essential to ensure the fabricated scaffolds meet the required specifications for their intended application.

| Parameter | Method | Purpose | Expected Outcome |

| Morphology | Scanning Electron Microscopy (SEM) | To visualize fiber diameter, pore size, and interconnectivity. | Randomly oriented, bead-free nanofibers with interconnected pores. |

| Mechanical Properties | Uniaxial Tensile Testing | To determine Young's modulus, ultimate tensile strength, and elongation at break. | Sufficient mechanical integrity to handle during implantation and support initial tissue growth. |

| Moiety Conjugation | X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of nitrogen from the pyridazine moiety on the scaffold surface. | Appearance of a nitrogen (N1s) peak on the surface of the bioactive scaffold. |

| Degradation Rate | In vitro degradation study in PBS (pH 7.4) at 37°C | To assess the mass loss and pH change over time. | A degradation profile that matches the desired therapeutic window (e.g., weeks to months). |

| Bioactive Moiety Release | High-Performance Liquid Chromatography (HPLC) | To quantify the cumulative release of the bioactive moiety from the scaffold over time. | Sustained release profile over the degradation period, with minimal initial burst release. |

Experimental Protocol: Quantifying Moiety Release [20][21][22]

-

Place pre-weighed scaffold samples (n=3 per time point) in vials containing 5 mL of PBS (pH 7.4).

-

Incubate the vials at 37°C with gentle shaking.

-

At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), collect the entire release medium and replace it with fresh PBS.

-

Analyze the collected medium using HPLC with a C18 column and a UV detector set to the absorbance maximum of the pyridazine moiety.

-

Create a standard curve using known concentrations of the free moiety to quantify the amount released at each time point.

-

Plot the cumulative release as a percentage of the total conjugated moiety over time.

Mechanism of Action: LSD1-Mediated Signaling

The therapeutic effect of the bioactive scaffold is predicated on the inhibition of LSD1 in the target cells. This inhibition leads to changes in histone methylation, which in turn alters the expression of key genes involved in cell fate.

In Glioblastoma: Inducing Apoptosis and Differentiation

In glioblastoma stem cells (GSCs), LSD1 maintains a state of low differentiation and high tumorigenicity. It can demethylate H3K4me2 at the promoter of oncogenes like MYC, leading to their repression.[13] Inhibition of LSD1 would therefore lead to increased H3K4 methylation and expression of MYC, which, in some contexts, can drive apoptosis. Furthermore, LSD1 inhibition can affect key survival pathways like PI3K/AKT and MAPK.[12][23]

Caption: LSD1 inhibition pathway in glioblastoma.

In Bone Regeneration: Promoting Osteoblast Differentiation

LSD1 acts as a crucial regulator in the differentiation of mesenchymal stem cells (MSCs). It can repress the expression of key osteogenic signaling molecules like WNT7B and BMP2.[15] By inhibiting LSD1, the expression of these factors is increased, leading to the activation of downstream pathways involving the transcription factor RUNX2, a master regulator of osteoblast differentiation.[10][24]

Caption: LSD1 inhibition pathway in osteoblast differentiation.

In Vitro Evaluation of Bioactivity

Before proceeding to animal models, the efficacy of the bioactive scaffolds must be demonstrated in relevant cell culture systems.

Anti-Cancer Efficacy: 3D Glioblastoma Spheroid Model

A 3D tumor spheroid model more accurately recapitulates the in vivo tumor microenvironment compared to traditional 2D cultures.[25][26][27]

Experimental Protocol: 3D Tumor Spheroid Viability Assay [25][26][28][29]

-

Scaffold Preparation: Place sterile, circular punches of the bioactive and control (PLGA only) scaffolds into an ultra-low attachment 96-well plate.

-

Cell Seeding: Seed human glioblastoma cells (e.g., U87-MG) onto the scaffolds at a density of 5,000 cells per well. Centrifuge the plate briefly to encourage cell aggregation on the scaffold.

-

Spheroid Formation: Culture for 3-5 days to allow for spheroid formation.

-

Culture and Observation: Culture for an additional 7-10 days, observing spheroid morphology and size using light microscopy.

-

Viability Assessment: At the end of the culture period, assess cell viability using a CellTiter-Glo® 3D Cell Viability Assay, which measures ATP content.

-

Data Analysis: Compare the viability of cells on the bioactive scaffolds to those on the control scaffolds. A significant reduction in viability indicates successful anti-cancer activity.

Osteogenic Potential: MSC Differentiation Assay

The ability of the bioactive scaffolds to promote bone formation is assessed by culturing mesenchymal stem cells (MSCs) and measuring markers of osteogenic differentiation.[30][31][32][33]

Experimental Protocol: In Vitro Osteogenic Differentiation

-

Cell Seeding: Seed human MSCs onto sterile bioactive and control scaffolds in a 24-well plate at a density of 50,000 cells per scaffold.

-

Culture: Culture the cells in osteogenic differentiation medium (standard growth medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone) for 21 days.

-

Alkaline Phosphatase (ALP) Activity (Day 7):

-

Lyse the cells on the scaffolds.

-

Measure ALP activity in the lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. Increased ALP activity is an early marker of osteogenesis.[31]

-

-

Mineralization Staining (Day 21):

-

Fix the cell-scaffold constructs with 4% paraformaldehyde.

-

Stain with Alizarin Red S solution, which binds to calcium deposits.

-

Quantify the staining by extracting the dye and measuring its absorbance. Increased red staining indicates late-stage osteogenic differentiation and matrix mineralization.[33]

-

In Vivo Evaluation: The Rat Femoral Defect Model

To demonstrate the therapeutic potential in a living system, the bioactive scaffold designed for bone regeneration can be tested in a well-established animal model.[34][35][36][37][38]

Experimental Protocol: Rat Femoral Critical-Size Defect Model

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Under general anesthesia, create a 5 mm critical-size defect in the mid-diaphysis of the femur. A critical-size defect is one that will not heal on its own during the animal's lifetime.

-

Stabilize the femur using a miniature bone plate and screws.

-

-

Implantation:

-

Group 1 (Control): Leave the defect empty.

-

Group 2 (Scaffold Only): Implant a PLGA scaffold without the bioactive moiety.

-

Group 3 (Bioactive Scaffold): Implant the bioactive scaffold containing the piperidin-4-ylmethoxy pyridazine moiety.

-

-

Post-Operative Analysis (8-12 weeks):

-

Radiographic Imaging: Use micro-computed tomography (μCT) to visualize and quantify new bone formation within the defect site.

-

Histological Analysis: Euthanize the animals, retrieve the femurs, and prepare histological sections. Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue morphology and collagen deposition.

-

-

Outcome Measures: The primary outcome is the volume and density of new bone formed within the defect. A significant increase in bone formation in the bioactive scaffold group compared to the control groups would validate the therapeutic approach.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, field-proven framework for the development and evaluation of bioactive scaffolds functionalized with piperidin-4-ylmethoxy pyridazine moieties. By leveraging the principles of controlled drug delivery and epigenetic modulation, these scaffolds represent a versatile platform for localized cancer therapy and regenerative medicine. The methodologies detailed herein, from targeted chemical synthesis to rigorous in vitro and in vivo testing, provide a robust pathway for translating this promising technology from the laboratory to preclinical validation.

Future work should focus on optimizing the release kinetics of the bioactive moiety, exploring different scaffold materials and architectures, and investigating the efficacy of this approach in other cancer types and tissue regeneration models. The combination of spatially-controlled epigenetic modulation with advanced biomaterials holds immense potential for creating the next generation of targeted therapeutics.

References

-

Rummukainen, P., Tarkkonen, K., Dudakovic, A., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PLoS ONE, 17(3), e0265027. [Link]

-

Rummukainen, P., Tarkkonen, K., Dudakovic, A., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PMC. [Link]

-

Histone demethylase LSD1 regulates bone mass by controlling WNT7B and BMP2 signaling in osteoblasts. DASH. [Link]

-

Singh, S., et al. (2015). Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. Neuro-Oncology, 17(9), 1222-1232. [Link]

-

Bailey, E., et al. (2023). Combined inhibition of lysine-specific demethylase 1 and kinase signaling as a preclinical treatment strategy in glioblastoma. Neuro-Oncology Advances, 5(1), vdad143. [Link]

-

Inhibition of histone demethylase LSD1 suppresses osteoblast differentiation. Bone Abstracts. [Link]

-

Kahl, M., et al. (2017). Dynamic epigenetic regulation of glioblastoma tumorigenicity through LSD1 modulation of MYC expression. PNAS, 114(32), E6556-E6565. [Link]

-

Efficacy of LSD1 Directed Agents is Enhanced with Kinase Signaling Inhibition in Glioblastoma Stem Cells. DOI. [Link]

-

Protocols - Ossiform. Ossiform. [Link]

-

Role of Lysine-specific Demethylase 1 and Its Small Molecule Inhibitors in Glioblastoma Multiforme Therapy. Bentham Science Publishers. [Link]

-

DEVELOPMENT OF A RAT MODEL FOR LOSS OF FEMORAL... Journal of Bone and Joint Surgery, British Volume - Ovid. [Link]

-

Tumor Spheroid Formation Assay. PromoCell. [Link]

-

Crucial Role of Lysine-Specific Histone Demethylase 1 in RANKL-Mediated Osteoclast Differentiation. MDPI. [Link]

-

3D Tumor Spheroid Assay (mono-spheroids). Reaction Biology. [Link]

-

Surface Modification Progress for PLGA-Based Cell Scaffolds. PMC - NIH. [Link]

-

Micro/Nano Multilayered Scaffolds of PLGA and Collagen by Alternately Electrospinning for Bone Tissue Engineering. PMC. [Link]

-

Plasma-Treated Electrospun PLGA Nanofiber Scaffold Supports Limbal Stem Cells. PMC. [Link]

-

A quantitative method to determine osteogenic differentiation aptness of scaffold. PMC. [Link]

-

Preparation of a femoral defect model in rats for bone healing studies. ResearchGate. [Link]

-

Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis. PMC. [Link]

-

Electrospinning Growth Factor Releasing Microspheres Into Fibrous Scaffolds l Protocol Preview. YouTube. [Link]

-

Current strategies for sustaining drug release from electrospun nanofibers. PMC. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

-

Reconstructing Bone with Natural Bone Graft: A Review of In Vivo Studies in Bone Defect Animal Model. MDPI. [Link]

-

Effect of PLGA Concentration in Electrospinning Solution on Biocompatibility, Morphology and Mechanical Properties of Nonwoven Scaffolds. MDPI. [Link]

-

Enhancing Osteogenesis Differentiation and In Vitro Degradation in Polymer Scaffolds with Spike-like Strontium Carbonate Microrods. PMC. [Link]

-

Protocol for Cell Colonization and Comprehensive Monitoring of Osteogenic Differentiation in 3D Scaffolds Using Biochemical Assays and Multiphoton Imaging. MDPI. [Link]

-

Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis. PubMed. [Link]

-

Comparative Analysis of Aligned Conductive Electrospun Mats of PLGA-Polypyrrole for Neural Tissue Engineering: Encapsulation vs Coating. ACS Omega. [Link]

-

Microfluidic assisted synthesis of PLGA drug delivery systems. RSC Publishing. [Link]

-

Recent Applications of PLGA in Drug Delivery Systems. MDPI. [Link]

-

Controlled and tuneable drug release from electrospun fibers and a non-invasive approach for cytotoxicity testing. PMC. [Link]

-

Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. ResearchGate. [Link]

-

Electrospun Fiber Mats with Metronidazole: Design, Evaluation, and Release Kinetics. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Physical–Chemical Aspects of the Preparation and Drug Release of Electrospun Scaffolds. MDPI. [Link]

-

Biomimetic cell membrane‐coated poly(lactic‐ co ‐glycolic acid) nanoparticles for biomedical applications. PMC. [Link]

-

Design of Bio-Conjugated Hydrogels for Regenerative Medicine Applications: From Polymer Scaffold to Biomolecule Choice. MDPI. [Link]

-

Studies on the Synthesis of Pyridazine Derivatives. Amanote Research. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. Wiley Online Library. [Link]

Sources

- 1. Plasma-Treated Electrospun PLGA Nanofiber Scaffold Supports Limbal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Micro/Nano Multilayered Scaffolds of PLGA and Collagen by Alternately Electrospinning for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Histone demethylase LSD1 regulates bone mass by controlling WNT7B and BMP2 signaling in osteoblasts [dash.harvard.edu]

- 16. bone-abstracts.org [bone-abstracts.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Controlled and tuneable drug release from electrospun fibers and a non-invasive approach for cytotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]

- 25. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]

- 29. researchgate.net [researchgate.net]

- 30. Protocols - Ossiform - WE PRINT BONE [ossiform.com]

- 31. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Enhancing Osteogenesis Differentiation and In Vitro Degradation in Polymer Scaffolds with Spike-like Strontium Carbonate Microrods - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ixcellsbiotech.com [ixcellsbiotech.com]

- 34. ovid.com [ovid.com]

- 35. researchgate.net [researchgate.net]

- 36. Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and physicochemical characteristics of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine, a heterocyclic compound of interest in modern drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of data points to explain the causality behind the characterization workflow. We delve into the critical physicochemical properties—molecular weight, aqueous solubility, ionization constant (pKa), and lipophilicity (LogP)—that collectively dictate a molecule's potential for development. The narrative is grounded in the principles of Absorption, Distribution, Metabolism, and Excretion (ADME), providing researchers and drug development professionals with both the "how" and the "why" of small molecule characterization.[1] Each section includes field-proven experimental protocols, presented as self-validating systems to ensure accuracy and reproducibility.

Introduction: A Molecule of Interest

The pyridazine core is a well-established scaffold in medicinal chemistry, known for its presence in a variety of biologically active agents.[2] The specific compound, 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine, combines this heterocyclic core with a piperidine moiety via a methoxy linker. This structure presents several features of interest for drug design: a halogen for potential metabolic blocking or further synthetic modification, a basic nitrogen atom in the piperidine ring that will be protonated at physiological pH, and an ether linkage. A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for any rational drug development program, as these characteristics profoundly influence a compound's interaction with biological systems.[3][4]

Molecular Structure and Identity

The foundational step in characterizing any new chemical entity is to confirm its structure and calculate its precise molecular weight. This information underpins all subsequent analyses, from interpreting mass spectrometry data to preparing solutions of known molarity.

| Parameter | Value |

| IUPAC Name | 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine |

| Molecular Formula | C₁₀H₁₄ClN₃O |

| Molecular Weight | 227.69 g/mol |

| Canonical SMILES | C1CN(CCC1COC2=NN=C(C=C2)Cl)C |

| Structure |

Note: The molecular weight is calculated based on the elemental composition and their isotopic masses.

The Foundational Role of Molecular Weight (MW)

Molecular weight is a cornerstone parameter in drug design, directly influencing a compound's pharmacokinetic profile.[5][6] It serves as a primary filter in the early stages of drug discovery, with established guidelines like Lipinski's Rule of Five suggesting that orally active compounds generally have a molecular weight under 500 g/mol .[5][7] The MW of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine (227.69 g/mol ) positions it favorably within this range.

Causality Behind MW's Importance:

-

Absorption & Permeability: Lower molecular weight compounds tend to exhibit better passive diffusion across biological membranes, such as the intestinal epithelium, which is crucial for oral bioavailability.[7]

-

Distribution: MW can affect how a drug distributes throughout the body's tissues. While larger molecules can sometimes achieve higher binding affinity, they may also face challenges in penetrating tissues or crossing barriers like the blood-brain barrier.[5][8]

-

Formulation & Delivery: The molecular weight of an active pharmaceutical ingredient (API) is a critical factor in determining the most appropriate formulation and delivery strategy.[5]

Caption: Logical flow of Molecular Weight's impact on drug development.

Comprehensive Physicochemical Profiling

Beyond molecular weight, a trio of properties—solubility, pKa, and lipophilicity—forms the core of a compound's physicochemical profile. These parameters are interconnected and provide a predictive model for the molecule's in vivo behavior.

Aqueous Solubility

Aqueous solubility is a gatekeeper for oral drug absorption; a compound must first dissolve in the gastrointestinal fluids to be absorbed.[9] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer. It is a high-throughput screening method used in early discovery.[9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given medium. It is a more time- and resource-intensive measurement but is considered the gold standard for lead optimization and preclinical development.[9][10]

This protocol is the benchmark method for determining equilibrium solubility, as recommended by regulatory bodies and scientific consensus.[11][12]

Causality & Self-Validation: The protocol's design ensures that a true equilibrium is reached between the solid and dissolved states of the compound. This is validated by measuring the concentration at multiple time points until a plateau is reached, confirming that the solution is saturated and stable.[12]

Materials:

-

3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (37°C)

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg to 1 mL of PBS). The excess solid must be visible to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C to mimic physiological conditions) for 24 to 72 hours.[11]

-

Sampling: At designated time points (e.g., 24h, 48h, 72h), carefully remove the vials.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[11]

-

Filtration: Immediately after centrifugation, carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC method against a standard curve of known concentrations.[11]

-

Data Analysis: The solubility is the concentration measured from the filtrate once the values have plateaued across the time points (e.g., the 48h and 72h results are within 10% of each other).[12] The result is reported in units such as µg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility determination.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine, the basic nitrogen in the piperidine ring is the primary ionizable center. Its pKa dictates the compound's charge state at physiological pH (~7.4), which in turn influences its solubility, membrane permeability, and ability to interact with the negatively charged phosphate backbone of cell membranes or acidic residues in a target protein.[13][14]

This method directly measures pH changes as a titrant is added, allowing for a precise determination of the pKa.[15]

Causality & Self-Validation: The method relies on the fundamental Henderson-Hasselbalch equation. The inflection point of the resulting titration curve, where the pH change is minimal, corresponds to the point of 50% neutralization, where pH = pKa. The shape of the curve itself validates the presence of an ionizable group.[13][16]

Materials:

-

3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine

-

Deionized water or a water/co-solvent mixture

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).[15]

-

Initial pH Adjustment: Adjust the starting pH of the solution to the basic range (e.g., pH 11-12) using NaOH to ensure the piperidine nitrogen is fully deprotonated (neutral).

-

Titration: Slowly titrate the solution with the standardized HCl, adding small, precise increments (e.g., 10-50 µL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration well past the expected pKa, until the pH curve flattens in the acidic region.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest portion of the curve). This can be found precisely by calculating the first derivative of the curve.[16]

Caption: Workflow for Shake-Flask LogP determination.

Conclusion and Forward Look

The comprehensive characterization of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine through the determination of its molecular weight, aqueous solubility, pKa, and LogP provides the essential data required for its evaluation in a drug discovery context. Its favorable molecular weight is a positive starting point. The experimentally determined values for solubility, pKa, and LogD₇.₄ will allow researchers to build predictive models of its ADME properties, guide structural modifications for lead optimization, and develop appropriate formulations for further in vivo testing. This systematic, evidence-based approach to physicochemical profiling is fundamental to mitigating risks and increasing the probability of success in the long and complex journey from a promising molecule to a viable therapeutic agent.

References

- Durrant Lab. (n.d.). Molecular weight - MolModa Documentation.

- Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co.

- (2026, February 17). Molecular weight (MW): Significance and symbolism.

- HORIBA. (n.d.). Small Molecule Drugs.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- van der Water, B. E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Jaramillo, A. S., et al. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC.

- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Short, J., et al. (2025, August 7). Practical methods for the measurement of log P for surfactants. ResearchGate.

- (2026, January 3). Characterization of Small-Molecule Compounds. ResearchGate.

- (n.d.). pKa and log p determination. Slideshare.

- Al-Iraqi, W., et al. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.

- Lipinski, C. A., et al. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- World Health Organization. (n.d.). Annex 4.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.

- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Bettersize Instruments. (n.d.). What is molecular weight and why is it so important?.

- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.

- Kim, D., et al. (2020, January 15). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. PMC.

- (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate.

- de la Torre, M., et al. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.

- Brookhaven Instruments. (n.d.). What is Molecular Weight?.

- Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.

- (n.d.). Synthesis of 3-chloro-6-(3-methoxy-4-n-propoxyphenyl)pyridazine. PrepChem.com.

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate.

Sources

- 1. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 6. bettersizeinstruments.com [bettersizeinstruments.com]

- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 8. Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. who.int [who.int]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pharmaguru.co [pharmaguru.co]

The Strategic Role of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine has emerged as a cornerstone for the construction of complex molecules, particularly in the realm of kinase and G-protein coupled receptor (GPCR) modulation. This in-depth technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its versatile application as a pivotal intermediate in medicinal chemistry, grounded in field-proven insights and validated experimental protocols.

Core Characteristics and Strategic Value

The efficacy of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine as a medicinal chemistry building block stems from the synergistic interplay of its constituent moieties: the 3-chloropyridazine core and the piperidin-4-ylmethoxy linker.

The 3-Chloropyridazine Moiety: A Reactive Handle for Molecular Elaboration

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that are highly advantageous in drug design. It is characterized by weak basicity, a high dipole moment that can engage in beneficial π-π stacking interactions, and a robust capacity for dual hydrogen bonding.[1] The presence of a chlorine atom at the 3-position renders this site susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile reactive handle for the attachment of various pharmacophoric groups. This reactivity is central to its function as a building block, allowing for the systematic exploration of structure-activity relationships (SAR).

The Piperidin-4-ylmethoxy Linker: A Vector for Physicochemical and Pharmacokinetic Modulation

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to confer favorable pharmacokinetic properties, including improved solubility and the ability to traverse biological membranes.[2] The piperidin-4-ylmethoxy linker serves several critical functions:

-

Vectorial Control: It provides a defined exit vector from the pyridazine core, allowing for precise positioning of substituents to probe target interactions.

-

Physicochemical Tuning: The basic nitrogen of the piperidine can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, the piperidine ring can be substituted to fine-tune lipophilicity and other physicochemical parameters.[3]

-

Pharmacokinetic Optimization: The piperidine moiety can influence absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to improved oral bioavailability and reduced off-target toxicity.[3]

The combination of these two fragments in a single building block provides a powerful tool for medicinal chemists to rapidly generate libraries of diverse compounds with desirable drug-like properties.

Synthesis and Physicochemical Properties

The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is typically achieved through a multi-step sequence, often involving the use of a Boc-protected piperidine derivative to ensure regioselectivity and prevent unwanted side reactions.

Synthetic Workflow

The general synthetic strategy involves the nucleophilic substitution of a chlorine atom on a di-substituted pyridazine with a protected piperidinemethanol derivative, followed by deprotection.

Caption: General synthetic workflow for 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate

This protocol details the synthesis of the Boc-protected intermediate, a key step in accessing the final building block.[1]

-

Materials: 3,6-dichloropyridazine, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,6-dichloropyridazine (1.1 eq) in anhydrous THF dropwise.

-

The reaction mixture is then stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate.

-

Protocol 2: Synthesis of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine Hydrochloride

This protocol describes the deprotection of the Boc group to yield the final building block as its hydrochloride salt.

-

Materials: tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate, 4M HCl in 1,4-Dioxane, Diethyl ether.

-

Procedure:

-

Dissolve tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate (1.0 eq) in 4M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 3-chloro-6-((piperidin-4-yl)methoxy)pyridazine hydrochloride.

-

Physicochemical Data

While experimental data for the specific target molecule is not widely published, estimations based on its constituent parts and related molecules can be made.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Weight | 241.71 g/mol (free base) | Calculated |

| pKa | ~8-9 | The piperidine nitrogen is a basic amine. |

| cLogP | ~2.0-2.5 | Calculated based on fragmental contributions. |

| Aqueous Solubility | Moderate to high (as HCl salt) | The hydrochloride salt formation significantly increases aqueous solubility. |

| Reactivity | The 3-chloro position is activated for nucleophilic aromatic substitution. | The electron-withdrawing nature of the pyridazine nitrogens enhances reactivity. |

Application in Drug Discovery: A Case Study in Kinase Inhibition

The utility of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is exemplified in its use as a key intermediate in the synthesis of potent protein kinase inhibitors, such as those targeting PIM kinases, which are implicated in various cancers.[1]

Role in the Synthesis of Imidazo[1,2-b]pyridazine-based PIM Kinase Inhibitors

In a patented synthetic route, the Boc-protected derivative, tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate, serves as a crucial precursor for the elaboration of the final inhibitor.[1]

Caption: Role of the building block in the synthesis of a PIM kinase inhibitor.

The synthesis leverages the reactivity of the 3-chloro position for a key C-N bond-forming reaction, typically a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. This is followed by the construction of the fused imidazo[1,2-b]pyridazine core and subsequent functionalization to arrive at the final, potent PIM kinase inhibitor.

Causality Behind Experimental Choices

-

Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate choice to prevent its nucleophilic character from interfering with the desired substitution at the 3-chloropyridazine position. The Boc group is stable under the basic conditions of the nucleophilic substitution and can be readily removed under acidic conditions without affecting the rest of the molecule.

-

Palladium-Catalyzed Cross-Coupling: While direct SNAr with amines is possible, palladium-catalyzed methods like the Buchwald-Hartwig amination often provide higher yields, better functional group tolerance, and more reliable scalability, which are critical considerations in a drug development setting.

-

Step-wise Elaboration: The modular nature of this synthetic approach, enabled by the building block, allows for the systematic and independent variation of different parts of the final molecule. This is essential for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and the favorable properties imparted by its constituent heterocycles make it a highly valuable and versatile building block. The ability to readily introduce this scaffold into more complex molecules facilitates the rapid exploration of chemical space and the optimization of lead compounds.

As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of such well-designed building blocks will only increase. Future applications of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine and its derivatives are likely to expand beyond kinase inhibition into other areas of therapeutic intervention, including the development of modulators for other enzyme families and GPCRs. The continued exploration of the rich chemistry of the pyridazine core, coupled with the advantageous properties of the piperidin-4-ylmethoxy linker, will undoubtedly fuel the discovery of the next generation of medicines.

References

- Xu, Y., & Brenning, B. G. (2020). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors (U.S. Patent No. 10,875,864 B2). U.S.

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.

-

Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

- Shandong Youbang Biochem Tech. (2015). Method for synthetizing 3,6-dichloropyridazine (CN104447569A).

- Merck Patent Gmbh. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives (WO2021013864A1).

Sources

The Versatile Scaffold: A Technical Guide to 3-Chloro-6-alkoxypyridazine Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1] Among its numerous derivatives, the 3-chloro-6-alkoxypyridazine framework stands out as a particularly versatile building block, offering multiple avenues for synthetic modification and a gateway to a diverse range of biologically active compounds. This technical guide provides an in-depth review of the synthesis, reactivity, and biological applications of 3-chloro-6-alkoxypyridazine derivatives, offering field-proven insights for researchers and developers in the chemical sciences.

The Strategic Synthesis of 3-Chloro-6-alkoxypyridazines